molecular formula C16H15N B11761918 3-benzyl-1-methyl-1H-indole

3-benzyl-1-methyl-1H-indole

Cat. No.: B11761918
M. Wt: 221.30 g/mol
InChI Key: KTQKQCHCOIXYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1-methyl-1H-indole is a synthetically designed indole derivative of significant interest in medicinal chemistry and organic synthesis research. The indole scaffold is a fundamental structure in pharmacology, recognized for its wide spectrum of biological activities. Indole-based compounds are frequently investigated for their potential as anticancer agents, antimicrobials, anti-inflammatories, and antiviral substances . This specific derivative, featuring benzyl and methyl substituents, serves as a valuable building block for the design and development of novel bioactive molecules. Research into similar benzyl-substituted indoles indicates potential applications in exploring new therapeutic agents, given the established role of indole derivatives in modulating cellular pathways and inhibiting key enzymes involved in disease progression . In synthetic chemistry, this compound can be utilized in various catalytic transformations, including carbonylation reactions, which are powerful methods for introducing carbonyl groups and constructing complex heterocyclic systems . The compound's structure makes it a suitable intermediate for further functionalization, enabling researchers to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3-benzyl-1-methylindole

InChI

InChI=1S/C16H15N/c1-17-12-14(11-13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,12H,11H2,1H3

InChI Key

KTQKQCHCOIXYJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation of 3 Benzyl 1 Methyl 1h Indole and Indole Analogues

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (SEAr) is a hallmark of indole chemistry. The high electron density of the bicyclic system, arising from the fusion of a benzene (B151609) ring with a pyrrole (B145914) ring, renders it highly susceptible to attack by electrophiles.

Regioselectivity at C-3 and C-2 Positions

For a typical indole, electrophilic attack overwhelmingly favors the C-3 position of the pyrrole ring. This preference is attributed to the superior stability of the resulting cationic intermediate (the sigma complex or arenium ion). When an electrophile attacks at C-3, the positive charge can be delocalized over the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring, forming a thermodynamically stable 3H-indolium cation. stackexchange.com In contrast, attack at the C-2 position forces the disruption of the benzene ring's aromaticity to delocalize the charge, resulting in a significantly less stable intermediate. stackexchange.com

In the case of 3-benzyl-1-methyl-1H-indole, the C-3 position is sterically hindered and already occupied by a benzyl (B1604629) group. Consequently, this primary site of reactivity is blocked. Electrophilic attack is therefore redirected to other positions on the indole nucleus. The next most nucleophilic site is the C-2 position. acs.org If both C-2 and C-3 are blocked, substitution typically occurs on the benzene ring, often at the C-5 or C-6 positions. The N-methyl group in this compound is an electron-donating group, which further activates the entire indole system towards electrophilic attack compared to its N-H counterpart.

Specific Reactions: Nitration, Sulfonation, Halogenation, Acylation

With the C-3 position blocked, this compound undergoes electrophilic substitution at alternative sites, primarily the C-2 position or the benzene portion of the molecule.

Nitration: The nitration of indoles often requires careful selection of reagents to avoid acid-catalyzed polymerization. For 3-substituted indoles, nitration commonly occurs on the benzene ring, with the C-6 position being a frequent target. umn.edu For instance, the nitration of 3-acetylindole (B1664109) with concentrated nitric acid yields predominantly the 6-nitro derivative. umn.edu Non-acidic methods, such as using trifluoroacetyl nitrate (B79036) generated in situ, have been developed for the regioselective C-3 nitration of various indoles, but for a 1,3-disubstituted substrate like this compound, the reaction would be directed elsewhere, likely to the C-2 or C-6 positions. rsc.orgrsc.org

Sulfonation: Direct sulfonylation of the indole nucleus is a viable transformation. While methods exist for the C-3 sulfonylation of unsubstituted indoles, these are not directly applicable when C-3 is blocked. For this compound, sulfonylation would be expected to occur at the C-2 position or on the benzene ring, though specific literature on this precise transformation is sparse.

Halogenation: The halogenation of indoles is a well-established electrophilic substitution. When the C-3 position is substituted, halogenation typically proceeds at the C-2 position. Reagents such as N-halosuccinimides (e.g., N-bromosuccinimide, N-chlorosuccinimide) are commonly employed. For example, 2-trifluoromethylindoles can be halogenated at the C-3 position in high yields, and subsequent N-alkylation can be performed. nih.gov This demonstrates the principle that if one of the pyrrolic carbons is blocked, the other becomes the primary site for halogenation.

Acylation: Friedel-Crafts acylation is a powerful method for introducing a ketone functionality onto the indole ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum trichloride. nih.govsigmaaldrich.comwikipedia.org The reaction is highly regioselective for the C-3 position. However, in 3-substituted indoles, the reaction is directed to other positions. For this compound, Friedel-Crafts acylation would be anticipated to occur at the C-2 position, yielding a 2-acyl-3-benzyl-1-methyl-1H-indole. The monoacylated products are generally deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

ReactionTypical Reagent(s)Expected Major Product Site on this compoundReference Finding
NitrationHNO₃/H₂SO₄ or AcONO₂C-2 or C-6Nitration of 3-substituted indoles often occurs at the C-6 position. umn.edu
HalogenationN-Bromosuccinimide (NBS)C-2When C-3 is blocked, halogenation is directed to the C-2 position. nih.gov
AcylationAcyl chloride/AlCl₃C-2Friedel-Crafts acylation occurs at C-2 if C-3 is substituted. nih.gov

Alkylation Reactions of Indole Systems

Alkylation is a fundamental method for elaborating the indole core, allowing for the formation of new carbon-carbon bonds at either the nitrogen or carbon atoms of the ring.

N-Alkylation and its Impact on Reactivity

The compound this compound is, by its nature, an N-alkylated indole. The presence of the methyl group on the nitrogen atom has several important consequences for its reactivity:

Increased Nucleophilicity: The N-methyl group acts as an electron-donating group, pushing electron density into the indole ring system. This makes the molecule more nucleophilic and thus more reactive towards electrophiles than the corresponding N-H indole.

Prevention of N-H Reactivity: The absence of an acidic N-H proton prevents deprotonation under basic conditions. This eliminates competing N-alkylation reactions and side reactions associated with the indolyl anion.

Enhanced Solubility: N-alkylation often improves the solubility of indole derivatives in common organic solvents, which can be advantageous for synthetic transformations.

The synthesis of N-alkylindoles like the target compound can be achieved through various methods, including classical approaches using a strong base and an alkyl halide, or more modern C-H functionalization strategies. nih.govnih.gov

C-Alkylation at Various Positions

With the highly reactive C-3 position occupied, C-alkylation of this compound must occur at other sites. The C-2 position is the most common alternative for such alkylations. Several modern synthetic methods have been developed to achieve the selective C-2 alkylation of 3-substituted indoles.

Acid-Catalyzed Alkylation: Strong Brønsted acids or Lewis acids can catalyze the alkylation of 3-alkylindoles at the C-2 position using unactivated alkenes as alkylating agents. For example, using hydroiodic acid (HI) as a catalyst, 3-methylindole (B30407) reacts with 1,1-disubstituted alkenes to afford C-2 branched alkylated products in excellent yields. frontiersin.orgresearchgate.net This method could be applied to this compound to introduce new alkyl groups at the C-2 position.

Metal-Catalyzed C-H Activation: Transition metal catalysis offers a powerful tool for the direct functionalization of C-H bonds. Cobalt-catalyzed C-2 alkylation of N-pyridylindoles using cyclopropanols as the alkylating agent has been reported. rsc.org Similarly, photochemical methods driven by halogen-bonded complexes can achieve direct C-2 alkylation with α-iodosulfones. beilstein-journals.org These advanced methods provide routes to 2,3-disubstituted indoles that might be difficult to access through classical means.

Alkylation MethodAlkylating AgentCatalyst/ConditionsTarget Position on 3-Substituted IndoleReference Finding
Acid-Catalyzed AlkylationUnactivated Alkenes (e.g., 1,1-diphenylethene)HI (catalytic)C-23-Alkylindoles can be efficiently alkylated at C-2 using alkenes and a catalytic amount of strong acid. frontiersin.orgresearchgate.net
C-H FunctionalizationCyclopropanolsCp*Co(III)C-2Cobalt-catalyzed C-H activation enables C-2 alkylation of N-pyridylindoles. rsc.org
Photochemical Alkylationα-IodosulfonesVisible Light / DABCOC-2A metal-free, light-driven protocol allows for the C-2 alkylation of various indoles. beilstein-journals.org

Rearrangement Reactions and Isomerizations

Substituted indoles can undergo a variety of rearrangement and isomerization reactions, often promoted by acid or transition metal catalysts. For this compound, rearrangements involving the migration of substituents on the pyrrole ring are particularly relevant.

A key type of rearrangement for 3-alkylindoles involves the migration of a substituent from the C-3 to the C-2 position. This is often observed under conditions of electrophilic attack or acid catalysis. The high migratory aptitude of the benzyl group makes such rearrangements a notable consideration. nih.gov

One well-documented example is the Plancher-type rearrangement. While the classical Plancher rearrangement involves N-alkyl-2-arylindoles, related C-3 to C-2 migrations are known. For instance, 3-alkyl-3-arylindolenines, formed from the reaction of 3-alkylindoles with dienones, can undergo a facile acid-catalyzed rearrangement to yield the corresponding 2-arylindoles. thieme-connect.com Similarly, palladium-catalyzed benzylation of 3-methylindole can produce a 3-benzyl-3-methylindolenine intermediate, which can then be intentionally rearranged to the 2-benzyl-3-methylindole product under acidic conditions. nih.gov

Another relevant transformation occurs when 3-alkylindoles are treated with cyclopropanediesters. While a kinetically controlled [3+2] annulation is typical, under thermal conditions, a rearrangement can occur where the alkylating species migrates from C-3 to C-2, leading to a 2,3-disubstituted indole. cdnsciencepub.com This suggests that an electrophilic attack at C-3 of this compound could potentially trigger a similar 1,2-migration of the benzyl group to the C-2 position, especially under thermal or strong acid conditions. rsc.org

Finally, some C-3 functionalized indoles can participate in sigmatropic rearrangements. For example, arenesulfonyl indoles react with sulfur ylides to undergo a frontiersin.orgthieme-connect.com-sigmatropic rearrangement, demonstrating the mobility of groups attached to the indole core under specific reaction conditions. rsc.org

1,2-Migration Reactions of Substituted Indoles

The 1,2-migration of substituents on the indole ring is a notable transformation, often facilitated by acidic conditions. This rearrangement typically involves the migration of an alkyl or aryl group from the C3-position to the C2-position of the indole nucleus. This reaction provides a valuable pathway for the synthesis of 2-substituted indoles, which can be important intermediates for various bioactive molecules.

In a study involving 3-substituted indoles, it was demonstrated that trifluoromethanesulfonic acid can effectively promote the 1,2-migration of substituents. The proposed mechanism involves the protonation of the C3 position of the indole, which induces a cationic character at the C2-position. This facilitates the 1,2-migration of the substituent from C3 to C2, followed by deprotonation to yield the C2-substituted indole.

A particularly relevant example is the acid-catalyzed rearrangement of 3-benzyl-3-methylindolenine, a close analogue of a protonated this compound intermediate. In the presence of an acid catalyst, the benzyl group, having a high migratory aptitude, readily undergoes a 1,2-shift to furnish the 2-benzyl-3-methylindole derivative. This transformation underscores the propensity of the benzyl group to migrate in such systems. While the direct 1,2-migration of the benzyl group in this compound itself under acidic conditions to form 2-benzyl-1-methyl-1H-indole is plausible, specific studies detailing this exact transformation are not extensively documented in the reviewed literature. However, the behavior of closely related analogues strongly suggests this reactivity.

Metal-Catalyzed Coupling Reactions and Functionalizations

Metal-catalyzed reactions are powerful tools for the functionalization of indole scaffolds, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions of indole-3-carboxylic acids provide a direct method for the introduction of substituents at the C3-position, including the benzyl group. A notable example is the gold(III)-catalyzed decarboxylative C3-benzylation of 1-methylindole-3-carboxylic acid with various benzylic alcohols in water. rsc.orgnih.gov This reaction proceeds in moderate to excellent yields and offers a green and efficient route to 3-benzylindoles. rsc.orgnih.gov The reaction is believed to proceed through the formation of a gold(III) carboxylate intermediate, followed by decarboxylation and reaction with the benzylic alcohol. rsc.org

The scope of this reaction is demonstrated in the table below, showcasing the coupling of 1-methylindole-3-carboxylic acid with different substituted benzhydrols.

EntryBenzhydrol DerivativeProductYield (%)
1Benzhydrol3-Benzhydryl-1-methyl-1H-indole91
24,4'-Dimethylbenzhydrol3-(Bis(4-methylphenyl)methyl)-1-methyl-1H-indole93
34,4'-Dimethoxybenzhydrol3-(Bis(4-methoxyphenyl)methyl)-1-methyl-1H-indole88
44,4'-Difluorobenzhydrol3-(Bis(4-fluorophenyl)methyl)-1-methyl-1H-indole85
54,4'-Dichlorobenzhydrol3-(Bis(4-chlorophenyl)methyl)-1-methyl-1H-indole81

Table 1: Gold(III)-Catalyzed Decarboxylative Coupling of 1-Methylindole-3-carboxylic Acid with Substituted Benzhydrols. rsc.org

Reactions of C-Metallated Indoles

The generation of C-metallated indoles, such as lithiated or magnesiated derivatives, provides a powerful platform for the introduction of various electrophiles. The regioselectivity of metalation is often controlled by the directing groups on the indole ring or the reaction conditions.

For N-methylindole, metalation with n-butyllithium typically occurs at the C2-position due to the acidity of the C2-proton, which is influenced by the adjacent nitrogen atom. The resulting 2-lithio-1-methyl-1H-indole is a potent nucleophile that can react with a variety of electrophiles. The reaction of 2-lithio-1-methyl-1H-indole with benzyl bromide would be expected to yield 2-benzyl-1-methyl-1H-indole.

Alternatively, the reaction of indolylmagnesium bromide with benzyl electrophiles has been studied. For instance, the Grignard derivative of 3-benzylindole has been shown to react with p-methoxybenzyl chloride to form 3-benzyl-2-p-methoxybenzylindole, proceeding through a 3-benzyl-3-p-methoxybenzylindolenine intermediate. doi.org This demonstrates that C-metallated indoles can be effectively benzylated, although the initial site of attack and subsequent rearrangements need to be considered.

Specific studies detailing the direct reaction of a C-metallated 1-methylindole (B147185) with a benzyl electrophile to selectively form this compound are less common, as direct C3-metalation of N-methylindole is challenging without a directing group at C2. However, functionalization of 2-bromo-N-benzyl indole via lithium-bromide exchange has been demonstrated, showcasing the utility of halogen-metal exchange for generating specific C-lithiated indoles that can then react with electrophiles. nih.gov

Insufficient Published Data for "this compound"

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the pharmacological activities of the chemical compound “this compound” that adheres to the provided outline.

The user's request specified a strict focus solely on "this compound" and a detailed structure covering specific antineoplastic, anticancer, and antimicrobial activities, including mechanisms of action like tubulin polymerization inhibition, DNA integration, cell line specificity, and efficacy against drug-resistant strains and biofilm formation.

The available research literature extensively covers the pharmacological properties of the broader class of indole derivatives, including various N-benzyl indoles and 3-substituted indoles. mdpi.commdpi.comnih.govnih.gov These studies describe compounds with significant anticancer mdpi.comnih.govmdpi.com, antimycobacterial mdpi.comnih.gov, and antimicrobial activities, including the inhibition of biofilm formation. nih.govnih.gov However, these findings are associated with structural analogues and derivatives, not the specific compound “this compound.”

Adhering to the explicit instruction to focus solely on "this compound" and not to introduce information outside this scope prevents the use of data from these related but chemically distinct molecules. Extrapolating findings from different compounds would be scientifically inaccurate and would violate the core requirements of the request. Consequently, an article that is both scientifically accurate and compliant with the user's instructions cannot be constructed at this time.

Based on a comprehensive search of available scientific literature, there is no published research data regarding the specific pharmacological and biological activities of the compound This compound for the topics requested.

Specifically, no studies were found that evaluated the following for this particular compound:

Anti-inflammatory Properties , including any investigation into its Cyclooxygenase (COX) Inhibition Mechanisms .

Antiviral Activities .

Enzyme Inhibition Studies , including Aromatase Inhibition , Tyrosinase Inhibition , or Cholinesterase and Monoamine Oxidase Inhibition .

The scientific literature contains studies on various other indole derivatives, some of which possess a 1-methyl or a 3-benzyl substitution pattern and have been investigated for the activities mentioned. However, the direct and specific data for "this compound" is not available.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on This compound .

Pharmacological Activities and Biological Evaluation of Indole Derivatives Excluding Clinical Human Trial Data

In Vitro Studies on Cellular and Molecular Targets

Receptor Ligand Binding and Modulation

The ability of a compound to bind to and modulate the activity of specific receptors is a cornerstone of its pharmacological profile. Research into 3-benzyl-1-methyl-1H-indole has explored its interactions with crucial receptors in the central nervous system, namely dopamine (B1211576) and serotonin (B10506) receptors.

Dopamine Receptor Interactions

Data on the direct interaction of this compound with dopamine receptors is not extensively available in the current body of scientific literature. However, studies on structurally related indole (B1671886) compounds provide some context. For instance, a series of functionalized 1-Benzyl-3-[4-Aryl-1-piperazinyl]carbonyl-1H-Indoles has been synthesized and proposed as potential ligands for D4 dopamine receptors. This suggests that the indole scaffold, particularly with a benzyl (B1604629) group, can be a pharmacophore for dopamine receptor interaction. Further research is required to specifically elucidate the binding affinity and functional activity of this compound at various dopamine receptor subtypes.

Serotonin Receptor Interactions

The indole nucleus is a core component of the neurotransmitter serotonin, making indole derivatives a significant area of research for serotonin receptor ligands. While specific binding data for this compound is limited, broader studies on related compounds highlight the potential for interaction. For example, N-arylsulfonylindole derivatives have been identified as potent ligands for the 5-HT6 serotonin receptor. The structural similarity of this compound to these compounds suggests a potential for affinity at serotonin receptors, although this remains to be experimentally verified.

In Vivo Studies (Non-Human Models)

To understand the physiological effects of a compound, researchers utilize non-human animal models. These studies can reveal a compound's efficacy in disease models and its pharmacodynamic properties.

Efficacy in Animal Models of Disease

Currently, there is a lack of published in vivo studies investigating the efficacy of this compound in specific animal models of disease. Research on other indole derivatives has shown activity in various models, such as those for inflammation and cancer. For instance, a related compound, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline, demonstrated potent efficacy in ovarian cancer xenografts in nude mice. However, these findings cannot be directly extrapolated to this compound, and dedicated in vivo efficacy studies are needed.

Pharmacodynamic Analysis in Preclinical Models

Pharmacodynamic studies, which assess the biochemical and physiological effects of drugs, have not been specifically reported for this compound in preclinical models. Such analyses would be crucial to understand the compound's mechanism of action and its effects on physiological systems following administration.

Structure Activity Relationship Sar Studies of Indole Derivatives

Impact of Substitution Patterns on Biological Activity

The biological profile of indole (B1671886) derivatives is profoundly influenced by the nature and position of substituents on the indole ring, the N-1 position, the C-3 position, and the associated benzyl (B1604629) moiety. researchgate.netchula.ac.thresearchgate.netnih.gov

Role of N-1 Substituents

The substituent at the N-1 position of the indole ring is a key determinant of biological activity. Studies have shown that N-substituted indole derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. nih.gov The presence of an unsubstituted indole nitrogen atom is considered mandatory for antioxidant activity, as it participates in the Hydrogen Atom Transfer (HAT) mechanism, a key process for neutralizing free radicals. nih.govnih.gov

However, for other activities, substitution at the N-1 position is crucial. For instance, in a series of antiplatelet agents based on the 1-(substituted benzyl)-3-(phenylimino)indoline-2-one scaffold, all derivatives without a substitution on the N-1 position of the indole ring showed weaker activity or were inactive. nih.gov Similarly, research on YC-1, an indazole derivative with a benzyl group at the N-1 position, demonstrated that converting the 1-benzyl group to a hydrogen atom significantly diminished its antiplatelet activity, indicating the necessity of an aromatic ring at this position for broad-spectrum efficacy. nih.gov Furthermore, studies on Indole-3-carbinol (I3C) derivatives revealed that substituents linked to the N-1 nitrogen, such as a benzyl group, can increase potency by enhancing stability and hydrophobicity. nih.gov The introduction of a benzyl group at the N-1 position has been a successful strategy in developing various biologically active compounds. researchgate.net

Significance of C-3 Substituents

The C-3 position of the indole nucleus is another critical site for functionalization to modulate biological activity. researchgate.netnih.gov Many C-3 substituted indole analogs have demonstrated efficacy as anticancer, antimicrobial, and antioxidant agents. nih.govnih.gov The nature of the substituent at this position can significantly influence the compound's potency and mechanism of action. nih.gov

For example, the dimethylamine (B145610) group at the C-3 position in the alkaloid gramine (B1672134) can be readily substituted to create more complex and biologically active structures. nih.gov In the case of I3C, the C-3 hydroxymethyl substituent is essential for maintaining its biological properties. nih.gov The strategic modification of the C-3 position has led to the development of numerous indole derivatives with a variety of pharmacological applications, highlighting its importance in drug design. researchgate.netscirp.org

Influence of Substituents on the Benzyl Moiety and Aromatic Ring

Modifications to the benzyl group, typically attached at the N-1 or C-3 position, and other aromatic rings within the molecule also play a significant role in determining biological activity. researchgate.netchula.ac.thresearchgate.netnih.gov The electronic and steric properties of substituents on these aromatic rings can fine-tune the compound's interaction with its biological target.

Structure-activity relationship studies on YC-1 analogs, which feature a 1-benzyl group, showed that substitution on the benzene (B151609) ring significantly impacted activity. Specifically, introducing a fluoro or cyano group at the ortho position of the benzyl ring resulted in enhanced inhibitory activity, whereas substitution at the meta or para positions led to a reduction in potency. nih.gov In a different study on 1-(substituted benzyl)indole derivatives with antiplatelet activity, various aromatic rings with diverse physicochemical and electronic properties were introduced on the benzylic moiety to establish a clear SAR. nih.gov These findings underscore the importance of the substitution pattern on ancillary aromatic rings for optimizing the biological effects of indole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.com This approach is instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. neliti.comnih.gov

For indole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including anti-proliferative and mutagenic effects. neliti.comnih.gov These models typically use a range of molecular descriptors that quantify physicochemical properties such as lipophilicity, electronic effects, and steric parameters. nih.gov For example, a QSAR analysis of triazino-indole derivatives suggested that the lipophilicity of substituents can decrease the mutagenicity of the series. nih.gov By correlating these descriptors with biological data (e.g., IC50 values), a predictive model can be generated. neliti.com The insights gained from QSAR models help in the rational design of new indole derivatives with improved potency and desired biological profiles. nih.goveurjchem.com

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies like pharmacophore modeling are invaluable. nih.govdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. dergipark.org.trmdpi.com

This approach begins by analyzing a set of known active ligands to identify common structural features. nih.gov For indole derivatives, a pharmacophore model might include features like the aromatic indole ring, a hydrogen bond acceptor, and hydrophobic groups, arranged in a specific spatial orientation. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules that fit the model and are therefore likely to be active. dergipark.org.trnih.gov This method is a powerful tool for hit identification and lead optimization in the development of new drugs based on the indole scaffold. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-benzyl-1-methyl-1H-indole and its derivatives, molecular docking studies have been crucial for identifying potential biological targets and estimating their binding affinities.

Research has shown that N-benzyl-indole derivatives exhibit promising interactions with various enzymes. For instance, molecular docking studies on newly synthesized N-benzyl-indole derivatives have been conducted to assess their anti-microbial effects. These studies have targeted enzymes like S. aureus and E. coli DNA gyrase B. The results indicated that these compounds demonstrate good binding energy and form stable interactions with key amino acids within the active sites of these enzymes, suggesting a mechanism that could lead to bacterial cell death by preventing cell division. ekb.eg

Similarly, derivatives of 1-benzyl-indole have been investigated as potential inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. rsc.org Docking studies revealed that these compounds can effectively bind to the active site of tyrosinase, with some derivatives showing appreciable binding interactive profiles. rsc.org For example, certain 1-benzyl-indole hybrid thiosemicarbazones have shown significant hydrogen bonding and hydrophobic interactions with the amino acid residues of the tyrosinase target protein. rsc.org

Furthermore, molecular docking has been employed to explore the potential of indole (B1671886) derivatives as inhibitors for other key enzymes implicated in diseases. Studies on indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives, which share structural similarities, have been conducted to understand their interactions with acetylcholinesterase (AChE) and BACE1, two enzymes linked to Alzheimer's disease. nih.gov These in silico analyses help to elucidate the binding modes of these compounds within the active sites of their target proteins. nih.gov

The following table summarizes representative findings from molecular docking studies of this compound derivatives against various biological targets.

Derivative ClassTarget EnzymeKey Findings
Hydrazinecarbothioamide-N-benzylindolS. aureus and E. coli DNA gyrase BGood binding energy and interaction with key amino acids, suggesting inhibition of cell division. ekb.eg
1-benzyl-indole hybrid thiosemicarbazonesTyrosinaseAppreciable binding interactive profile with the target protein, involving hydrogen bonding and hydrophobic interactions. rsc.org
Indol-3-yl-phenyl allylidene hydrazine carboximidamidesAcetylcholinesterase (AChE) and BACE1Insights into the binding modes within the active sites of enzymes related to Alzheimer's disease. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-target interactions over time. These simulations can reveal the stability of the docked complex, conformational changes in the protein and ligand, and the key interactions that are maintained throughout the simulation.

While specific MD simulation studies focused solely on this compound are not extensively documented, research on closely related indole derivatives provides valuable insights into the potential dynamic behavior of this compound. For instance, MD simulations have been performed on various indole derivatives to assess the stability of their complexes with target proteins. ijsrset.com These simulations often analyze metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the ligand in the binding site. ijsrset.comnih.gov

In studies of potential inhibitors for enzymes like histone lysine (B10760008) methyl transferase, MD simulations have been used to compare the stability of newly identified indole-containing compounds with known inhibitors. mdpi.com Such analyses help in understanding the dynamic actions of the tested compounds within a solvated medium over a simulated timeframe, often up to 100 nanoseconds or more. ijsrset.commdpi.com The insights gained from these simulations are crucial for validating the results of molecular docking and for providing a more realistic model of the ligand-protein interaction. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in understanding the electronic properties and reactivity of molecules like this compound.

DFT studies on indole derivatives have been performed to calculate various molecular properties, including optimized molecular geometries, vibrational frequencies, and electronic spectra. windows.netaun.edu.eg These calculations often utilize functionals like B3LYP with various basis sets to achieve a balance between accuracy and computational cost. aun.edu.egniscpr.res.in The calculated bond lengths and angles can be compared with experimental data, where available, to validate the computational model. aun.edu.eg

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap (ΔE) are important indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net For indole derivatives, these calculations help in understanding intramolecular charge transfer and the molecule's potential to act as an electron donor or acceptor.

Furthermore, DFT can be used to calculate various chemical reactivity parameters, such as chemical hardness, chemical potential, and the electrophilicity index, which provide further insights into the molecule's reactivity and its ability to bind with biomolecules. windows.net

The following table presents a summary of key parameters often derived from DFT calculations for indole derivatives.

ParameterSignificance
Optimized GeometryProvides the most stable 3D structure of the molecule. aun.edu.eg
HOMO-LUMO Energy GapIndicates the chemical reactivity and kinetic stability of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP)Maps the charge distribution and helps in identifying sites for electrophilic and nucleophilic attack.
Chemical Reactivity DescriptorsIncludes hardness, potential, and electrophilicity, which quantify the reactivity of the molecule. windows.net

Quantum Chemical Studies on Inhibitory Mechanisms

Quantum chemical studies, which include methods like DFT, provide a theoretical framework for understanding the inhibitory mechanisms of molecules at an electronic level. These studies can elucidate the nature of the chemical bonds formed between an inhibitor and its target, as well as the electronic rearrangements that occur upon binding.

For indole derivatives, quantum chemical calculations can help to explain why certain substitutions on the indole ring or the benzyl (B1604629) group lead to enhanced inhibitory activity. By analyzing the electronic properties of a series of related compounds, researchers can develop structure-activity relationships (SARs) that are grounded in the principles of quantum mechanics.

For example, in the context of enzyme inhibition, these studies can help to understand how the electronic structure of the this compound scaffold contributes to its interaction with the active site of a target enzyme. This can involve analyzing the charge distribution, the ability to form hydrogen bonds, and the potential for π-π stacking interactions, all of which are crucial for effective binding and inhibition.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion) in Drug Design

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug design and discovery. In silico ADMET prediction for this compound and its analogs helps to assess their potential as viable drug candidates.

Various computational tools and models are used to predict these pharmacokinetic properties based on the chemical structure of the molecule. japsonline.com These predictions can help to identify potential liabilities, such as poor absorption or high toxicity, before significant resources are invested in synthesizing and testing the compound.

Studies on benzylindole derivatives have included ADMET predictions to evaluate their drug-likeness. rsc.org These analyses often assess parameters such as human intestinal absorption, plasma protein binding, and potential for hepatotoxicity. japsonline.com For instance, in silico studies on some novel indole derivatives have predicted their ADME and toxicity profiles, providing valuable information for further development. japsonline.com Similarly, ADMET properties of 1-benzyl-indole hybrid thiosemicarbazones have been analyzed to determine their drug-likeness. rsc.org

The following table outlines some of the key ADMET parameters that are typically predicted for drug candidates.

ADMET ParameterDescription
Absorption Prediction of how well the compound is absorbed, for example, through the gastrointestinal tract. nih.gov
Distribution Prediction of how the compound is distributed throughout the body, including its ability to cross the blood-brain barrier.
Metabolism Prediction of how the compound is metabolized by enzymes in the body, such as cytochrome P450.
Excretion Prediction of how the compound and its metabolites are eliminated from the body.
Toxicity Prediction of potential toxic effects, such as hepatotoxicity or carcinogenicity. japsonline.com

Protein-Ligand Interaction Analysis

The detailed analysis of protein-ligand interactions is fundamental to understanding the molecular basis of a compound's biological activity. This analysis is often a direct output of molecular docking and molecular dynamics simulations and provides a visual and quantitative description of the binding mode.

For derivatives of this compound, protein-ligand interaction analysis reveals the specific amino acid residues that are involved in the binding. These interactions can include hydrogen bonds, hydrophobic interactions, ionic interactions, and π-π stacking. Identifying these key interactions is crucial for optimizing the structure of the ligand to improve its binding affinity and selectivity. rsc.org

For example, in the docking of 1-benzyl-indole derivatives into the active site of tyrosinase, the analysis of protein-ligand interactions highlighted specific amino acid residues engaged in hydrogen bonding and hydrophobic interactions, which are vital for the stabilization of the ligand at the binding interface. rsc.org Similarly, for indole-based compounds targeting the JAK-3 protein, molecular docking analysis has been used to identify the key amino acid residual interactions. nih.gov

These detailed interaction analyses not only help in understanding the mechanism of action but also provide a rational basis for the design of new and more potent analogs. researchgate.net

Synthetic Applications and Derivatization of 3 Benzyl 1 Methyl 1h Indole

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

The 1-methyl-1H-indole core is a valuable building block for constructing larger, conjugated molecular systems. The N-methylation of the indole (B1671886) ring is a common initial step in multi-step syntheses to protect the nitrogen atom and influence the electronic properties of the heterocyclic system. nih.gov

One key strategy involves the Sonogashira cross-coupling of 3-iodo-1-methyl-1H-indole with various terminal alkynes. nih.gov This reaction provides a direct pathway to 3-alkynylindoles, which are precursors for electronically tunable push-pull chromophores used in optoelectronic devices. nih.gov Although this example starts with a 3-iodo group, the subsequent benzylation at other positions or the use of a pre-formed 3-benzyl-1-methyl-1H-indole in other coupling reactions highlights its role as a foundational unit.

Another approach to synthesizing 3-benzyl indole derivatives involves a transition-metal-free reductive coupling of an indole-3-tosylhydrazone with boronic acids. researchgate.net This method demonstrates the feasibility of introducing the benzyl (B1604629) group at the C3 position, creating the core scaffold for further elaboration. The operational simplicity and broad substrate scope of such methods make this compound and its analogues readily accessible for complex syntheses. researchgate.net

Precursor Reaction Type Product Class Significance
3-Iodo-1-methyl-1H-indoleSonogashira cross-coupling3-AlkynylindolesAccess to push-pull chromophores for materials science nih.gov
Indole-3-tosylhydrazoneReductive coupling with boronic acids3-Benzyl indolesTransition-metal-free synthesis of the core scaffold researchgate.net

Preparation of Hybrid Molecules

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery to develop compounds with improved affinity, selectivity, or novel mechanisms of action. The benzyl-indole scaffold is frequently used for this purpose. researchgate.netnih.gov

A prominent example is the synthesis of 1-benzyl-indole hybrid thiosemicarbazones. rsc.org In this process, indole-3-carbaldehyde is first N-benzylated using benzyl bromide, and the resulting aldehyde is then condensed with various thiosemicarbazides. rsc.org This creates a library of hybrid molecules that have been investigated as potential tyrosinase inhibitors. rsc.org Similarly, N-benzyl indole-derived hydrazones have been synthesized and evaluated as potential agents against triple-negative breast cancer. nih.gov

The combination of the indole nucleus with other heterocyclic rings, such as pyrazole, is another fruitful avenue. Indole-pyrazole hybrids have been synthesized and investigated for a wide range of biological activities, taking advantage of the pharmacological profiles of both moieties. researchgate.net These examples underscore the utility of the N-substituted benzyl-indole framework, including this compound, as a platform for creating novel hybrid chemical entities.

Indole Derivative Linked Moiety Resulting Hybrid Class Reported Application/Target
1-Benzyl-1H-indole-3-carbaldehydeThiosemicarbazidesThiosemicarbazonesTyrosinase inhibitors rsc.org
1-Benzyl-1H-indole-3-carbaldehydeHydrazidesHydrazonesAnticancer (Triple-negative breast cancer) nih.gov
Indole ScaffoldPyrazoleIndole-pyrazole hybridsBroad biological applications researchgate.net

Functionalization for Enhanced Biological Activity or Specificity

The biological activity of the this compound scaffold can be significantly modulated through targeted functionalization. Modifications can be introduced on the indole ring, the benzyl group, or by adding various substituents to create derivatives with enhanced potency or selectivity for specific biological targets.

Researchers have developed a series of 1-benzyl-5-bromoindolin-2-one derivatives that are further functionalized with arylthiazole or aryldiazenylthiazole moieties. mdpi.com These modifications were designed to enhance anticancer activity, with some derivatives showing potent inhibitory effects on breast and lung cancer cell lines by targeting the VEGFR-2 enzyme. mdpi.com The introduction of a bromine atom at the C5 position of the indole and different substituents on the pendant phenyl ring allowed for a detailed structure-activity relationship (SAR) study, revealing that small lipophilic groups like fluoride or chloride enhanced anticancer potency. mdpi.com

In another study, a series of 1-halogenobenzyl-3-(imidazol-1-ylmethyl)indole derivatives were prepared and tested for antifungal activity. nih.gov This work demonstrates how functionalization at the N1-benzyl group (with halogens) and the C3 position (with an imidazolylmethyl group) can be used to tune the biological properties of the indole core, leading to compounds with significant activity against Candida albicans. nih.gov

Parent Scaffold Functionalization Biological Target/Activity Key Finding
1-Benzylindolin-2-oneBromination at C5; addition of arylthiazole at C3Anticancer (VEGFR-2 inhibitor)Small lipophilic groups on the pendant phenyl ring enhanced activity mdpi.com
3-Acyl/Formyl IndoleN1-Halogenobenzylation; C3-ImidazolylmethylationAntifungal (C. albicans)Specific substitutions yielded compounds with MIC values in the 1-6 µg/mL range nih.gov
1H-Indole-2-carboxylic acidN-benzylation; carbohydrazide formationAnticancer (MCF-7, A549, HCT cell lines)Substituted N-benzyl derivatives showed high cytotoxicity mdpi.com

Development of Novel Indole-Based Scaffolds for Research

The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to numerous biological targets. nih.gov The this compound structure serves as a foundational template for the development of novel indole-based scaffolds, enabling the exploration of new chemical space and the identification of new therapeutic agents.

Libraries of indole derivatives are often synthesized for high-throughput screening against various diseases. For instance, researchers have explored indole derivatives as potential anti-tubercular agents by making diverse substitutions on the core structure. nih.gov The versatility of the indole scaffold allows for the creation of compounds that can target different biological pathways, from inhibiting specific enzymes like protein kinases in lung cancer to disrupting DNA replication machinery. nih.govnih.gov

The development of 3-substituted-1H-imidazol-5-yl-1H-indoles as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) further illustrates this principle. nih.gov Starting from a simple indole-imidazole hit, an extensive library of analogues was prepared, leading to the identification of new structural scaffolds for further investigation as anti-MRSA agents. nih.gov This highlights how a basic indole framework can be systematically modified to generate novel scaffolds with highly specific and potent biological activities.

Q & A

Basic: What is the optimal method for synthesizing 3-benzyl-1-methyl-1H-indole, and how can reaction efficiency be improved?

Answer:
The compound can be synthesized via Friedel-Crafts alkylation or substitution reactions. A general protocol involves reacting 1H-indole with substituted benzyl alcohols under acidic catalysis. For example, using m-tolylmethanol or fluorobenzyl alcohol with 1H-indole in the presence of a Brønsted acid (e.g., H2SO4) yields the benzylated product. Purification is typically achieved via flash chromatography with cyclohexane/EtOAc gradients (e.g., 8:2 ratio) . To improve efficiency:

  • Optimize solvent polarity (e.g., dichloromethane for better solubility).
  • Use stoichiometric acid catalysts (e.g., p-toluenesulfonic acid) to accelerate benzylation.
  • Monitor reaction progress via TLC to avoid over-substitution.

Basic: How are spectroscopic techniques (NMR, HRMS) used to confirm the structure of this compound derivatives?

Answer:

  • 1H NMR : Key signals include the indole NH proton (δ ~7.7–8.0 ppm, broad singlet) and benzyl methylene protons (δ ~4.1–4.3 ppm, singlet). Substituent effects (e.g., electron-withdrawing groups on the benzyl ring) shift aromatic protons predictably .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 222.1277 for C16H16N+) with <1 ppm error .
  • Cross-validation : Compare data with literature values for analogous indole derivatives .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:
Contradictions may arise from disordered atoms, twinning, or poor data resolution. Strategies include:

  • Using SHELXL for robust small-molecule refinement, particularly for high-resolution or twinned data .
  • Employing WinGX for graphical visualization and validation of hydrogen bonding networks and torsional angles .
  • Applying ORTEP-3 for thermal ellipsoid modeling to identify atomic displacement anomalies .
  • Cross-checking with spectroscopic data (e.g., NMR coupling constants) to validate bond geometries .

Advanced: What computational tools are recommended for analyzing substituent effects on biological activity?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., nicotinic acetylcholine receptors) based on substituent electronic profiles .
  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity data from antimicrobial assays .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity trends for halogenated or methoxy-substituted derivatives .

Advanced: How can low yields in benzylation reactions be mitigated?

Answer:
Low yields (e.g., 37% for 3-(2-chlorobenzyl)-1H-indole ) often stem from steric hindrance or competing side reactions. Solutions:

  • Introduce directing groups (e.g., sulfonyl at the indole 1-position) to enhance regioselectivity .
  • Optimize temperature: Higher temps (~80°C) improve kinetics but may require inert atmospheres to prevent oxidation.
  • Screen catalysts: Lewis acids (e.g., ZnCl2) or ionic liquids can enhance benzyl alcohol activation .

Advanced: What methodologies are used to study the impact of substituents on pharmacological activity?

Answer:

  • Bioactivity screening : Test derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays. Substituents like trifluoromethyl groups enhance lipophilicity and membrane penetration .
  • Crystallographic analysis : Resolve protein-ligand co-crystals (e.g., with Flt3 kinase) to map binding interactions .
  • SAR tables : Summarize substituent effects (example below):
Substituent (Benzyl Position)Bioactivity Trend (Antimicrobial)Reference
4-FluoroModerate activity (IC50 ~50 μM)
3,4,5-TrimethoxyHigh activity (IC50 ~10 μM)
2-ChloroLow activity (IC50 >100 μM)

Advanced: How are thermal ellipsoid models (ORTEP) used to validate molecular conformations?

Answer:

  • ORTEP-III generates 50% probability ellipsoids to visualize atomic vibrations. Larger ellipsoids indicate dynamic disorder or poor data quality .
  • Compare with SHELX refinement parameters (R-factor <5% for high-quality structures) .
  • Validate against 13C NMR Crystal packing effects may shift solid-state vs. solution-phase chemical shifts .

Advanced: What safety protocols are critical when handling reactive intermediates in indole synthesis?

Answer:

  • Ventilation : Use fume hoods for reactions involving volatile acids (e.g., H2SO4) or toxic byproducts (e.g., HCl gas) .
  • PPE : Wear nitrile gloves and goggles when handling corrosive catalysts.
  • Waste disposal : Neutralize acidic residues with NaHCO3 before aqueous disposal .

Basic: How can researchers validate the purity of synthesized this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); purity >95% is acceptable for most studies .
  • Melting point : Compare experimental values (e.g., 111–117°C for related indoles ) with literature data.
  • TLC : Spot crude and purified samples on silica plates (hexane/EtOAc 7:3) to confirm homogeneity .

Advanced: What strategies are used to predict and mitigate polymorphism in crystalline indole derivatives?

Answer:

  • Solvent screening : Recrystallize from multiple solvents (e.g., EtOH, acetonitrile) to isolate stable polymorphs .
  • DSC/TGA : Analyze thermal stability to identify phase transitions.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking) to predict packing motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.